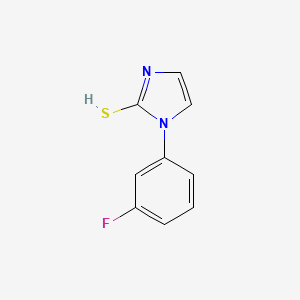

1-(3-fluorophenyl)imidazole-2-thiol

Description

1-(3-Fluorophenyl)imidazole-2-thiol is a fluorinated imidazole derivative characterized by a thiol (-SH) group at the 2-position of the imidazole ring and a 3-fluorophenyl substituent at the 1-position. Its synthesis typically involves cyclization reactions starting from benzene-1,2-diamine derivatives. For example, outlines a method where 2-nitroaniline is reduced to benzene-1,2-diamine, followed by cyclization with carbon disulfide (CS₂) to form the imidazole-2-thiol core. Subsequent functionalization with a 3-fluorophenyl group is achieved via reactions with aromatic aldehydes or halides under controlled conditions .

This compound’s structural features—fluorine’s electronegativity and the thiol group’s nucleophilicity—make it a candidate for diverse biological activities, including antimicrobial and enzyme inhibition, as inferred from structurally related benzimidazole derivatives in and 4.

Properties

IUPAC Name |

1-(3-fluorophenyl)imidazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCFCDCBHCVAIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N2C=CN=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 3-fluorophenyl isothiocyanate. This intermediate then undergoes cyclization with glyoxal and ammonium acetate to yield the desired imidazole-2-thiol derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydroimidazole derivatives.

Substitution: Halogenated or nitrated imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

1-(3-Fluorophenyl)imidazole-2-thiol has been investigated for several significant applications:

Medicinal Chemistry

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The compound's mechanism involves apoptosis induction through modulation of cell survival pathways. Case studies have shown significant reductions in cell viability with IC50 values ranging from 10 to 20 µM in certain assays .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.6 | |

| A549 | 12.3 |

- Antimicrobial Properties: The compound has demonstrated activity against resistant bacterial strains, with effective concentrations leading to a reduction in bacterial load in vitro. It has shown potential as a therapeutic agent against infections caused by Gram-positive and Gram-negative bacteria .

Biochemical Applications

- Enzyme Inhibition: Research indicates that 1-(3-fluorophenyl)imidazole-2-thiol can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways. This property is particularly relevant in drug design for diseases where enzyme regulation is crucial, such as cancer and diabetes .

Material Science

- Development of Functional Materials: The compound's unique electronic properties make it suitable for incorporation into materials designed for electronic or optical applications. Its ability to form stable complexes with metal ions enhances its utility in creating sensors or catalysts .

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of 1-(3-fluorophenyl)imidazole-2-thiol. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

In vitro testing against clinical isolates revealed that the compound significantly inhibited the growth of resistant bacterial strains, suggesting its application in developing new antibiotics.

Case Study 3: Enzyme Interaction

Studies on enzyme kinetics showed that this compound effectively inhibits specific targets involved in cancer metabolism, providing insight into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl group may enhance binding affinity to certain receptors, contributing to its biological effects. The imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of imidazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 1-(3-fluorophenyl)imidazole-2-thiol and related compounds:

Pharmacological Potency

- The anthelmintic activity of 1-(3-fluorophenyl)imidazole-2-thiol derivatives is moderate compared to 4-nitro- or 4-chloro-substituted benzimidazoles in , suggesting electron-withdrawing groups at the 4-position optimize parasiticidal effects.

- In contrast, 1-(4-hydroxybenzyl)imidazole-2-thiol achieves nanomolar inhibition of DBH, highlighting the importance of multisubstrate mimicry in enzyme targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.